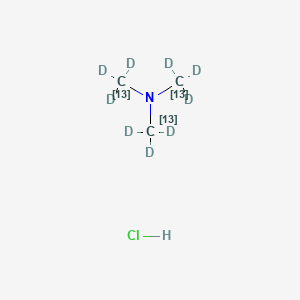
Trimethylammonium chloride-13c3,d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium chloride-13c3,d9 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of trimethylammonium chloride, an endogenous metabolite. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which makes it useful for tracing and quantitation in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylammonium chloride-13c3,d9 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon-13 into the trimethylammonium chloride molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct isotopic labeling .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves the use of specialized equipment and techniques to handle the labeled compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium chloride-13c3,d9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Synthesis and Analysis
Synthetic Intermediates
Trimethylammonium chloride-13C3,D9 serves as an important synthetic intermediate in organic chemistry. Its isotopic labeling allows researchers to trace the pathways of chemical reactions and understand mechanisms at a molecular level. The compound can be utilized in synthesizing other complex molecules, providing insights into reaction dynamics and product formation .
NMR Spectroscopy
Due to its isotopic composition, this compound is extensively used in nuclear magnetic resonance (NMR) spectroscopy. The presence of carbon-13 enhances the resolution of NMR spectra, allowing for more precise structural elucidation of organic compounds. This is particularly useful in studying reaction intermediates and products in various chemical reactions .
Biochemical Research
Metabolite Studies
This compound is recognized as an endogenous metabolite, making it significant in metabolic studies. Researchers utilize this compound to investigate metabolic pathways involving trimethylamine and its derivatives. By tracing the labeled compound through biological systems, scientists can gain insights into metabolic processes and potential biomarkers for diseases .
Drug Development
In pharmaceutical research, this compound is employed to study drug interactions and pharmacokinetics. The isotopic labeling allows for tracking the distribution and metabolism of drug candidates within biological systems, facilitating the development of more effective therapeutic agents .
Environmental Science
Pollutant Tracking
Environmental scientists leverage the properties of this compound to study the behavior of pollutants, particularly per- and polyfluoroalkyl substances (PFAS). Its ability to form micelles can enhance the degradation of these persistent environmental contaminants when combined with other reagents under specific conditions .
Toxicity Assessments
The compound's low acute toxicity profile makes it suitable for use in toxicity studies related to aquatic organisms. Understanding the environmental impact of trimethylammonium chloride derivatives helps in assessing their safety for ecological systems .
Case Studies
Mechanism of Action
The mechanism of action of trimethylammonium chloride-13c3,d9 involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable information about the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylammonium chloride: The non-labeled version of the compound.
Deuterated compounds: Other compounds labeled with deuterium.
Carbon-13 labeled compounds: Other compounds labeled with carbon-13.
Uniqueness
Trimethylammonium chloride-13c3,d9 is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides enhanced sensitivity and specificity in tracing studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H10ClN |
|---|---|
Molecular Weight |
107.60 g/mol |
IUPAC Name |
1,1,1-trideuterio-N,N-bis(trideuterio(113C)methyl)(113C)methanamine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3; |
InChI Key |
SZYJELPVAFJOGJ-PGPWJICYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















